molecular formula C21H23NO5S B2774426 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034556-30-2

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2774426
CAS No.: 2034556-30-2
M. Wt: 401.48
InChI Key: XKWRSCPQUBUHCE-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic small molecule featuring a benzofuran core, a structure of significant interest in medicinal chemistry . The benzofuran scaffold is present in a large number of biologically active compounds and is a common structural element investigated for its wide range of potential physiological activities . This particular compound is a propanamide derivative with a molecular formula of C21H23NO5S and a molecular weight of 401.5 g/mol . Its structure includes a methoxyethyl linkage and a methylsulfonyl phenyl group, which may influence its physicochemical properties and interaction with biological targets. Researchers are exploring novel benzofuran derivatives for various applications, as this heterocyclic system has been associated with diverse biological activities in scientific literature, including antifungal and antimicrobial properties in related compounds . Furthermore, substituted amide derivatives have been investigated in pharmaceutical research for modulating intracellular targets . This product is provided as a high-purity chemical tool for non-clinical research applications. It is intended for use in assay development, hit-to-lead optimization studies, and other laboratory investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-26-20(19-13-16-5-3-4-6-18(16)27-19)14-22-21(23)12-9-15-7-10-17(11-8-15)28(2,24)25/h3-8,10-11,13,20H,9,12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWRSCPQUBUHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The methoxyethyl and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may exhibit anticancer effects by binding to estrogen receptors and modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anti-tumor, antibacterial, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzofuran ring, which is known for its diverse biological activities. The presence of methoxyethyl and methylsulfonyl groups enhances its solubility and biological activity. The molecular formula is C19H25N1O5SC_{19}H_{25}N_{1}O_{5}S, with a molecular weight of approximately 375.48 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. The benzofuran moiety is known to modulate enzyme activities and receptor functions, leading to significant biological effects:

  • Enzyme Inhibition : Compounds containing benzofuran structures have been shown to inhibit enzymes related to cancer progression and bacterial resistance.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell proliferation and apoptosis.

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant anti-cancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)Reference
Compound 32A2780 (Ovarian)12
Compound 33A2780 (Ovarian)11
Compound XK-562 (Leukemia)10

The mechanism behind this activity often involves the induction of apoptosis in tumor cells, as well as the inhibition of angiogenesis.

Antibacterial Activity

Benzofuran derivatives have also shown promising antibacterial properties. Studies reveal that certain compounds exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics:

CompoundBacterial StrainMIC (μg/mL)Reference
Compound AE. coli4
Compound BS. aureus8

These findings suggest that the benzofuran structure can enhance the efficacy of antibacterial agents through various mechanisms, including disruption of bacterial cell walls and inhibition of protein synthesis.

Case Studies

  • Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Compounds demonstrated MIC values ranging from 2 μg/mL to 8 μg/mL, indicating strong potential for treating tuberculosis infections .
  • Antifungal Activity : Several studies have reported the antifungal efficacy of benzofuran derivatives against Candida species, with IC50 values as low as 0.03 μM for some compounds . This highlights the versatility of benzofuran-based compounds in addressing a range of infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

  • Substitution Patterns : The presence of hydroxyl or methoxy groups at specific positions on the benzofuran ring significantly enhances cytotoxicity.
  • Functional Group Variations : Variations in the sulfonamide group can alter the compound's interaction with target enzymes, impacting its overall efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, involving:

  • Step 1 : Formation of the benzofuran-2-ylmethoxyethyl intermediate via Lewis acid-promoted cascade reactions (e.g., using BF₃·Et₂O) to generate Michael acceptors .
  • Step 2 : Coupling with the methylsulfonylphenyl propanamide moiety under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane/methanol gradients) to improve yield .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm methoxy, benzofuran, and methylsulfonyl groups (e.g., δ 3.2–3.4 ppm for methoxy; δ 7.8–8.1 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve degradation products .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In-Vitro Screening :

  • Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays (e.g., IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify EC₅₀ values .
    • Key Parameters : Include positive controls (e.g., celecoxib for COX-2) and validate results with triplicate experiments .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution on benzofuran or methylsulfonyl groups) impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Benzofuran Modifications : Replace the methoxy group with halogens (e.g., fluorine) to enhance lipophilicity and blood-brain barrier penetration .
  • Methylsulfonyl Group : Compare with sulfonamide or sulfonic acid derivatives to assess binding affinity to target proteins (e.g., COX-2) .
    • Case Study : Analogues with fluorinated benzofuran showed 2.3-fold higher cytotoxicity in glioblastoma models .

Q. What mechanistic insights explain contradictory data in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity)?

  • Hypothesis Testing :

  • Molecular Docking : Simulate binding modes using AutoDock Vina to identify key interactions (e.g., hydrogen bonding with Arg120 in COX-2) .
  • Kinetic Studies : Perform time-dependent inhibition assays to differentiate competitive vs. allosteric mechanisms .
    • Resolution : Contradictions may arise from assay conditions (e.g., pH, cofactors); standardize protocols across labs .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • In-Silico Tools :

  • ADMET Prediction : Use SwissADME to optimize logP (target: 2–4) and reduce CYP450 inhibition risks .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict sites for electrophilic/nucleophilic reactions .
    • Validation : Synthesize top-ranked derivatives and compare predicted vs. experimental solubility/permeability .

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